molecular formula C16H17N5 B293130 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B293130
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: GWMJJOIYAZNGTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under specific conditions to ensure regioselectivity and high yield. The process involves heating the reactants in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Wissenschaftliche Forschungsanwendungen

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in parasitic infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines

Uniqueness

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its piperidino group, which imparts specific biological activities and chemical reactivity. This distinguishes it from other triazolopyrimidines that may lack this functional group .

Eigenschaften

Molekularformel

C16H17N5

Molekulargewicht

279.34 g/mol

IUPAC-Name

5-phenyl-7-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)14-11-15(20-9-5-2-6-10-20)21-16(19-14)17-12-18-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2

InChI-Schlüssel

GWMJJOIYAZNGTC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Kanonische SMILES

C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.